N-(4-Hydroxyphenylacetyl)spermine
Overview
Description
N-(4-Hydroxyphenylacetyl)spermine is a synthetic compound known for its potent biological activity. It is a derivative of spermine, a naturally occurring polyamine, and is structurally characterized by the presence of a hydroxyphenylacetyl group. This compound is particularly noted for its role as a selective antagonist of N-Methyl-D-Aspartate (NMDA) receptors in the central nervous system .
Mechanism of Action
Target of Action
N-(4-Hydroxyphenylacetyl)spermine is a potent antagonist of the NMDA receptor , a type of ionotropic glutamate receptor . The NMDA receptor plays a crucial role in synaptic plasticity and memory function .
Mode of Action
This compound acts as a glutamate antagonist , meaning it inhibits the action of glutamate, a neurotransmitter that activates NMDA receptors . By blocking these receptors, this compound can modulate the flow of ions through the cell membrane, influencing neuronal excitability .
Biochemical Pathways
The primary pathway affected by this compound is the glutamatergic signaling pathway . By inhibiting NMDA receptors, this compound can reduce the influx of calcium ions into neurons, which can modulate various downstream signaling pathways involved in processes such as synaptic plasticity and neuronal survival .
Result of Action
By antagonizing NMDA receptors, this compound can influence neuronal excitability and synaptic transmission . This can have various effects at the cellular and molecular level, potentially influencing processes such as learning and memory, pain perception, and neurodegeneration .
Biochemical Analysis
Biochemical Properties
N-(4-Hydroxyphenylacetyl)spermine interacts with various enzymes and proteins, particularly the NMDA receptors in the mammalian central nervous system . The nature of these interactions is antagonistic, as this compound acts as a potent glutamate antagonist .
Cellular Effects
This compound influences cell function by interacting with NMDA receptors, which play a crucial role in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with NMDA receptors, leading to the inhibition of glutamate, which in turn can cause changes in gene expression .
Metabolic Pathways
This compound is involved in the glutamate metabolic pathway due to its role as a glutamate antagonist
Preparation Methods
The synthesis of N-(4-Hydroxyphenylacetyl)spermine involves the acylation of spermine with 4-hydroxyphenylacetic acid. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, including purification steps such as recrystallization or chromatography, would apply.
Chemical Reactions Analysis
N-(4-Hydroxyphenylacetyl)spermine undergoes several types of chemical reactions:
Oxidation: The hydroxy group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The amide bond can be reduced to an amine under strong reducing conditions.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming various ether or ester derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides .
Scientific Research Applications
N-(4-Hydroxyphenylacetyl)spermine has several applications in scientific research:
Neuroscience: It is used to study the function of NMDA receptors, which are critical for synaptic plasticity and memory formation.
Pharmacology: The compound serves as a tool to investigate the pharmacological properties of NMDA receptor antagonists.
Toxicology: Its role as a wasp toxin analog makes it useful in studying the effects of neurotoxins on the nervous system
Comparison with Similar Compounds
N-(4-Hydroxyphenylacetyl)spermine is unique due to its high potency and selectivity for NMDA receptors. Similar compounds include:
PhTX-343: Another wasp toxin analog, but less potent than this compound.
N-(4-Hydroxyphenylpropanoyl)spermine: A related compound with similar biological activity but different structural features
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound in neuropharmacological research.
Properties
IUPAC Name |
N-[3-[4-(3-aminopropylamino)butylamino]propyl]-2-(4-hydroxyphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N4O2/c19-9-3-12-20-10-1-2-11-21-13-4-14-22-18(24)15-16-5-7-17(23)8-6-16/h5-8,20-21,23H,1-4,9-15,19H2,(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHUIJOIIKXHEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCCCNCCCCNCCCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60562311 | |
Record name | N-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-2-(4-hydroxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60562311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130210-32-1 | |
Record name | N-[3-[[4-[(3-Aminopropyl)amino]butyl]amino]propyl]-4-hydroxybenzeneacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130210-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-2-(4-hydroxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60562311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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